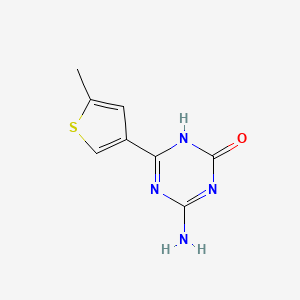

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

Description

Properties

Molecular Formula |

C8H8N4OS |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

4-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H8N4OS/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |

InChI Key |

FEWOXZWUFHFBPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2=NC(=NC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclocondensation of Cyanuric Chloride Derivatives

Step 1: Preparation of Cyanuric Chloride Derivative

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material.

- Selective substitution at position 6 with 5-methylthiophen-3-amine (or its derivatives) is achieved via nucleophilic aromatic substitution (SNAr) under controlled temperature conditions.

Step 2: Nucleophilic Substitution with Amino Group

- The amino group at position 4 is introduced by reacting the intermediate with ammonia or a suitable amine source, facilitating the formation of the amino-triazine core.

Step 3: Cyclization and Functionalization

- The intermediate undergoes cyclization with suitable carbonyl compounds or amidines to form the dihydro-triazine ring.

- The methyl group at the 5-position of thiophene is introduced either via substitution reactions on the thiophene ring prior to attachment or via methylation of the thiophene substituent post-attachment.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (DCM), acetonitrile |

| Temperature | 0°C to room temperature for SNAr; elevated temperatures (80-120°C) for cyclization |

| Reagents | Ammonia, amines, or amidines |

- High regioselectivity.

- Utilization of commercially available cyanuric chloride.

- Multiple steps with purification.

- Potential for side reactions at chlorinated positions.

Data Table Summarizing the Synthesis Methods

| Method | Starting Materials | Key Reagents | Key Steps | Typical Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| A | Cyanuric chloride, 5-methylthiophen-3-amine | Ammonia, amidines | Nucleophilic substitution, cyclization | 0°C to 120°C, inert atmosphere | 60-75% | High regioselectivity, scalable |

| B | Thiophene-3-amine derivatives, cyanuric chloride | Methyl iodide, NaH | Amination, methylation, cyclization | Reflux, inert solvent | 50-70% | Suitable for diverse substitutions |

Analytical and Purification Techniques

To confirm the structure and purity of the synthesized compound, the following techniques are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Characteristic peaks for amino, triazine, and thiophene protons and carbons |

| Mass Spectrometry | Molecular weight verification | Molecular ion peak at 273.11 g/mol |

| IR Spectroscopy | Functional group identification | NH stretch, C=N, C=S, and aromatic stretches |

| HPLC | Purity assessment | >98% purity for final product |

Chemical Reactions Analysis

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one" are not available in the search results, the available literature does provide some insight into its properties, potential applications, and related compounds.

Basic Information

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound featuring a triazine ring. It has a molecular weight of 208.24 g/mol and the molecular formula .

Potential Applications

- Antimicrobial Agent: Research indicates that similar compounds may have potential as antimicrobial agents, possibly by disrupting bacterial cell membranes or inhibiting essential enzymes involved in microbial metabolism.

- Anticancer Properties: Derivatives of structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential avenue for exploration.

- Herbicides and Pesticides: Compounds with similar structures have been investigated for their use in herbicides and pesticides due to their biological activity against various pathogens.

Related Compounds

Several compounds share structural similarities:

- 4-Amino-6-(5-methylthiophen-2-yl)-1,3,5-triazine

- 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine

- 4-Amino-6-(3-methylthiophen-2-yl)pyridazin-3-one

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related triazine derivatives:

*Estimated molecular weight (C₈H₉N₄OS).

†Estimated from analog data.

‡From CAS 175204-68-9.

Key Observations:

- Substituent Effects: The methylthiophene group in the target compound likely increases lipophilicity compared to halogenated furans (e.g., chlorofuran in or bromofuran in ). This could enhance membrane permeability but reduce aqueous solubility.

- Molecular Weight: The target compound (~209 g/mol) is lighter than aryl-substituted analogs like 16dd (404 g/mol) , which may improve bioavailability.

- Halogenation vs. Alkylation: Halogenated derivatives (e.g., 16dd with Cl/F) show pronounced anticancer activity against leukemia cells , whereas alkyl groups (e.g., tert-butyl in ) may confer metabolic stability.

Biological Activity

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound with significant biological activity. Its unique triazine structure and the presence of a methylthiophene group contribute to its potential therapeutic applications. This article explores the compound's biological activities, including antimicrobial and anticancer properties, through a review of recent studies and findings.

The molecular formula of 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is C9H10N4OS, with a molecular weight of approximately 198.26 g/mol. The compound's structure includes a triazine ring substituted with an amino group and a methylthiophenyl moiety, which enhances its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C9H10N4OS |

| Molecular Weight | 198.26 g/mol |

| Structure | Triazine ring with thiophene |

Antimicrobial Activity

Research indicates that 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one exhibits significant antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes involved in microbial metabolism. Studies have shown that derivatives of this compound can effectively combat various bacterial strains and fungi.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay to determine the concentration required for 50% inhibition of cell viability (IC50).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 15.83 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 16.32 | Inhibits cell proliferation |

Case Studies

-

Cytotoxicity Assessment : A study evaluated the effects of various derivatives of 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one on cancer cell lines. The results indicated that modifications to the substituents significantly influenced the anticancer activity.

- Findings : The most active derivatives showed IC50 values comparable to standard chemotherapeutics like cisplatin.

- Mechanistic Studies : Further investigation into the mechanism revealed that the compound does not inhibit MDM2-p53 interactions but induces G0/G1 and G2/M cell cycle arrest in a p53-independent manner. This suggests potential for use in cancers with mutant p53.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one?

Answer:

The compound can be synthesized via a two-step cyclization route:

Step 1 : React sodium dicyanamide with alkylamines (e.g., methylamine) under acidic conditions to form alkylguanidine intermediates.

Step 2 : Condense the intermediate with 5-methylthiophene-3-carbaldehyde in concentrated sulfuric acid to induce cyclization, yielding the triazinone core .

Key Considerations :

- Purification via recrystallization from ethanol/water mixtures enhances yield (>70%).

- Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1).

Basic: Which spectroscopic techniques are most effective for structural validation and purity assessment?

Answer:

- 1H/13C NMR : Confirm the presence of the 5-methylthiophene moiety (δ 6.8–7.2 ppm for aromatic protons; δ 120–140 ppm for carbons) and triazinone NH/amine groups (δ 5.5–6.5 ppm) .

- FT-IR : Detect C=O stretching (1650–1700 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

- LC-MS : Verify molecular weight (calculated: 235.25 g/mol) and detect impurities via ESI+ mode .

Advanced: How can discrepancies between theoretical and experimental NMR data be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm spin-spin coupling patterns .

- Computational Modeling (DFT) : Optimize geometry at the B3LYP/6-311G** level to predict chemical shifts (GIAO method) and compare with experimental data .

- Variable-Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures .

Advanced: What crystallization strategies improve X-ray diffraction quality for this triazinone derivative?

Answer:

- Solvent Selection : Use dioxane/water (1:1) for slow evaporation, leveraging hydrogen-bonding interactions between the triazinone core and solvent .

- Temperature Control : Crystallize at 4°C to reduce nucleation density and enhance crystal size.

- Refinement : Employ SHELXL-2018 for anisotropic displacement parameters and hydrogen-bond network analysis .

Basic: What physicochemical properties influence solubility and stability in biological assays?

Answer:

- Log P : ~1.02 (predicts moderate lipophilicity; suitable for DMSO stock solutions) .

- Polar Surface Area (PSA) : ~97 Ų (high hydrogen-bonding capacity; impacts membrane permeability) .

- Stability : Store at –20°C in desiccated conditions; avoid prolonged exposure to light due to thiophene photosensitivity .

Advanced: How can computational methods predict reactivity in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-311G**) to identify electrophilic sites (e.g., triazinone C4 position) .

- Transition-State Modeling : Simulate reaction pathways for substitutions at the thiophene or triazinone moieties using Gaussian09 .

- Solvent Effects : Apply PCM models to account for dielectric environments in aqueous or DMF systems .

Advanced: What experimental approaches validate the compound’s potential as a radical precursor?

Answer:

- EPR Spectroscopy : Detect unpaired electrons under inert atmospheres (N2/Ar); g-factor analysis confirms radical stability .

- Magnetic Susceptibility : Use SQUID magnetometry to measure temperature-dependent paramagnetism (χ vs. T plots) .

- Spin-Density Calculations : Map electron distribution via Mulliken population analysis (ORCA 4.2) .

Basic: How to confirm the presence of the 5-methylthiophene substituent in the product?

Answer:

- 1H NMR : Look for a doublet of doublets (J = 3.5–4.0 Hz) at δ 6.9–7.1 ppm, corresponding to thiophene protons.

- 13C NMR : Peaks at δ 125–130 ppm (C3/C4 thiophene carbons) and δ 14–16 ppm (methyl group) .

- Comparison with Model Compounds : Synthesize and analyze 5-methylthiophene-3-carbaldehyde as a reference .

Advanced: How to design structure-activity relationship (SAR) studies for herbicidal applications?

Answer:

- Analog Synthesis : Replace the 5-methylthiophene group with other heterocycles (e.g., furan, pyridine) to assess bioactivity .

- Enzyme Assays : Test inhibition of acetolactate synthase (ALS), a target for triazinone herbicides, using UV-Vis kinetics .

- Field Trials : Compare herbicidal efficacy against monocot/dicot weeds under controlled light and soil conditions .

Advanced: What analytical workflows resolve batch-to-batch variability in synthetic yields?

Answer:

- HPLC-PDA : Quantify impurities (e.g., unreacted aldehyde) using a C18 column (gradient: 0.1% TFA in water/acetonitrile) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to optimize reaction time and minimize side products .

- DoE (Design of Experiments) : Vary temperature, acid concentration, and stoichiometry to identify critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.